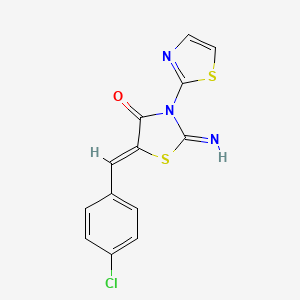![molecular formula C20H15FN2O3S2 B12155835 4-fluoro-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12155835.png)
4-fluoro-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a fascinating member of the thiazolidinone family. Its chemical structure features a thiazolidinone ring, a fluorine atom, and a benzamide group. The compound’s systematic name is quite a mouthful, so let’s break it down:
4-fluoro: Indicates the presence of a fluorine atom at the 4-position of the benzene ring.
N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide: Describes the intricate arrangement of functional groups around the thiazolidinone core.
Vorbereitungsmethoden
Synthetic Routes: While specific synthetic routes for this compound may vary, a common approach involves the condensation of appropriate starting materials. For instance, one method could be the reaction between a substituted benzaldehyde and a thioamide, followed by cyclization to form the thiazolidinone ring.
Reaction Conditions: The reaction typically occurs under mild conditions, often using a base as a catalyst. Solvents like ethanol or acetonitrile are commonly employed. Precise reaction parameters would depend on the specific synthetic route chosen.
Industrial Production: Unfortunately, detailed information on large-scale industrial production methods for this compound is scarce. It might be primarily synthesized in research laboratories rather than on an industrial scale.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The thiazolidinone ring could undergo oxidation, leading to various oxidation states.
Substitution: The benzylidene group may participate in substitution reactions.
Reduction: Reduction of the carbonyl group (4-oxo) could yield the corresponding alcohol.
Base-Catalyzed Cyclization: A base (such as sodium hydroxide) facilitates the cyclization step.
Hydrogenation: For reduction of the carbonyl group.
Halogenation: To introduce fluorine at the 4-position.
Major Products: The major products would include derivatives of the thiazolidinone core with varying substituents.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications:
Medicine: It might exhibit pharmacological properties, potentially as an antimicrobial or anti-inflammatory agent.
Chemical Biology: Researchers could explore its interactions with biological macromolecules.
Materials Science: Its unique structure could inspire novel materials.
Wirkmechanismus
The exact mechanism remains speculative, but potential molecular targets could involve enzymes, receptors, or cellular pathways. Further studies are needed to elucidate this.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C20H15FN2O3S2 |
|---|---|
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
4-fluoro-N-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C20H15FN2O3S2/c1-2-11-26-16-9-3-13(4-10-16)12-17-19(25)23(20(27)28-17)22-18(24)14-5-7-15(21)8-6-14/h2-10,12H,1,11H2,(H,22,24)/b17-12- |
InChI-Schlüssel |
QOFRZJWOLKIPTM-ATVHPVEESA-N |
Isomerische SMILES |
C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)F |
Kanonische SMILES |
C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetic acid](/img/structure/B12155752.png)
![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155759.png)
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12155761.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12155769.png)

![2-[[5-(4-tert-butylphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide](/img/structure/B12155778.png)
![5-[(2,6-Dichlorophenyl)methylthio]-3-(2-fluorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12155780.png)

![[4-(5-methyl-1H-tetrazol-1-yl)phenyl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone](/img/structure/B12155788.png)
![9-Bromo-5-[4-(propan-2-yl)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12155796.png)
![2-bromo-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline](/img/structure/B12155806.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B12155814.png)
![methyl 2-(4-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate](/img/structure/B12155820.png)
![N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]pyrazine-2-carboxamide](/img/structure/B12155843.png)
